molecular formula C10H12INO B2885924 2-Iodo-N-(1-Methylethyl)benzamide CAS No. 64141-92-0

2-Iodo-N-(1-Methylethyl)benzamide

Cat. No. B2885924
CAS RN: 64141-92-0
M. Wt: 289.116
InChI Key: PSGIDUPRPSJZRV-UHFFFAOYSA-N
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Description

2-Iodo-N-(1-Methylethyl)benzamide is a chemical compound with the molecular weight of 261.06 . It is also known as 2-Iodo-N-methylbenzamide . The compound is solid in physical form and should be stored at 4°C, protected from light .


Synthesis Analysis

The title compounds, 2-iodo-benzamide, and 2-iodo-N-phenyl-benzamide, were both synthesized from 2-iodo-benzoic acid . In the crystal structure of (I), N-H⋯O and hydrogen bonds form two sets of closed rings, generating dimers and tetramers .


Molecular Structure Analysis

In the crystal structure of 2-Iodo-N-(1-Methylethyl)benzamide, N-H⋯O and hydrogen bonds form two sets of closed rings, generating dimers and tetramers . These combine with C-I⋯π (ring) halogen bonds to form sheets of molecules in the bc plane .


Physical And Chemical Properties Analysis

2-Iodo-N-(1-Methylethyl)benzamide is a solid compound with a molecular weight of 261.06 . It should be stored at 4°C, protected from light . The compound is also known as 2-Iodo-N-methylbenzamide .

Scientific Research Applications

Organic Catalysis

2-Iodo-N-isopropylbenzamide: has been evaluated as a catalyst for the oxidation of benzhydrol to benzophenone . This process is significant in organic synthesis, where the transformation of alcohols into carbonyl compounds is a fundamental step. The compound’s high reactivity, especially the 5-methoxy derivative, makes it an efficient catalyst at room temperature, offering an environmentally benign alternative to heavy metal-based oxidants.

Environmental Benignity in Synthesis

The compound serves as a less toxic and nonmetallic alternative to traditional heavy metal oxidants used in organic synthesis . Its use minimizes material waste, energy consumption, and environmental pollution, aligning with the goals of green chemistry.

Oxidation Reactions

2-Iodo-N-isopropylbenzamide: is particularly effective in the oxidation of benzylic and aliphatic alcohols to their corresponding carbonyl compounds . The oxidation occurs with moderate to excellent yields, showcasing the compound’s potential in various oxidation reactions.

Hypervalent Iodine Chemistry

This compound is part of the hypervalent iodine chemistry field, which is gaining attention for its utility in organic synthesis . Hypervalent iodine compounds are known for their mild reaction conditions and ease of handling, making them suitable for various synthetic applications.

Substituent Effect Study

Research involving 2-Iodo-N-isopropylbenzamide has contributed to understanding the substituent effect on the benzene ring during oxidation reactions . This knowledge is crucial for designing more efficient catalysts and optimizing reaction conditions in synthetic chemistry.

Advancements in Alcohol Oxidation

The compound’s role in the oxidation of alcohols represents an advancement in the field, providing a method that is both efficient and environmentally friendly . It allows for the generation of pentavalent species from trivalent species rapidly during the reaction, which is a notable mechanism in organic chemistry.

Development of Non-Explosive Oxidants

As an alternative to potentially explosive oxidants like Dess–Martin periodinane and 2-iodoxybenzoic acid, 2-Iodo-N-isopropylbenzamide offers a safer option for alcohol oxidation processes . Its stability and non-explosive nature contribute to safer laboratory practices.

Fine Chemical Production

In the production of fine chemicals, where precision and environmental considerations are paramount, 2-Iodo-N-isopropylbenzamide can play a pivotal role due to its high reactivity and benign environmental profile . It exemplifies the shift towards more sustainable practices in chemical manufacturing.

properties

IUPAC Name

2-iodo-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGIDUPRPSJZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-N-(1-Methylethyl)benzamide

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